3-(4-Hydroxy-3,5-dimethylphenyl)prop-2-enoic acid
Description
3-(4-Hydroxy-3,5-dimethylphenyl)prop-2-enoic acid is a phenolic acid derivative characterized by a phenyl ring substituted with hydroxyl (-OH) and two methyl (-CH₃) groups at positions 4, 3, and 5, respectively. Its molecular formula is C₁₁H₁₂O₃, distinguishing it from related compounds through its unique substitution pattern and reduced oxygen content compared to dimethoxy analogs.
Properties
IUPAC Name |
3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-5-9(3-4-10(12)13)6-8(2)11(7)14/h3-6,14H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEZMPKIFPDZLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345650 | |
| Record name | 3,5-DIMETHYL-4-HYDROXYCINNAMIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7733-57-5 | |
| Record name | 3,5-DIMETHYL-4-HYDROXYCINNAMIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3,5-dimethylphenyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the esterification of 3,5-dimethylphenol with appropriate reagents, followed by hydrolysis to yield the desired acid . Another method includes the reaction of 3,5-dimethylphenol with acrolein under acidic conditions, followed by oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and hydrolysis processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-3,5-dimethylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenoic acid side chain to a propanoic acid side chain.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Propanoic acid derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(4-Hydroxy-3,5-dimethylphenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-3,5-dimethylphenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting pro-inflammatory enzymes and cytokines.
Antimicrobial Activity: Disrupting microbial cell membranes and inhibiting growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 3-(4-Hydroxy-3,5-dimethylphenyl)prop-2-enoic acid and related phenolic acids are summarized below:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Physicochemical Properties: Methyl vs. Methoxy Groups: The dimethyl variant lacks oxygen atoms in its substituents compared to sinapic acid, reducing its polarity and hydrogen-bonding capacity. Electron-Donating vs. Electron-Withdrawing Groups: Methyl groups are electron-donating, which may reduce the phenolic hydroxyl group’s acidity and radical scavenging efficacy compared to methoxy groups (electron-withdrawing) in sinapic acid .
Biological Activity: Anti-Infective Potential: Sinapic acid demonstrates anti-infective activity by inhibiting bacterial DNA polymerase III subunit beta and feruloyl esterases . Antioxidant Capacity: Methoxy-substituted compounds like sinapic acid exhibit stronger radical scavenging activity due to enhanced stabilization of the phenoxyl radical, a property less pronounced in the dimethyl variant .
Analytical Applications :
- Both sinapic acid and the dimethyl variant serve as MALDI matrices, but their performance varies. Sinapic acid is widely used for large proteins and glycoproteins due to its efficient energy absorption , while the dimethyl variant may offer advantages in specific ionization conditions or crystallization behaviors .
The dimethyl variant’s metabolic fate remains unstudied but may differ due to its reduced oxygen content.
Research Findings and Data
Table 2: Docking Scores for Anti-Infective Activity (Glide and MVD)
Note: The dimethyl variant’s docking data are unavailable, highlighting a research gap.
Radical Scavenging Activity (IC₅₀ Values)
| Compound | IC₅₀ (µM) |
|---|---|
| Sinapic acid | 12.3 |
| Ferulic acid | 18.7 |
| This compound | Not reported |
Biological Activity
3-(4-Hydroxy-3,5-dimethylphenyl)prop-2-enoic acid, also known as a hydroxycinnamic acid, exhibits a variety of biological activities that have garnered significant research interest. This compound is characterized by a phenolic structure with hydroxy and dimethyl substitutions, which enhance its biological efficacy. Below is a detailed exploration of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H14O3. Its structure includes:
- A phenolic ring with hydroxyl (-OH) groups.
- A propenoic acid side chain , which contributes to its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress, which is critical for preventing cellular damage.
- Anti-inflammatory Activity : The compound inhibits pro-inflammatory enzymes and cytokines, thereby modulating inflammatory responses.
- Antimicrobial Activity : It disrupts microbial cell membranes and inhibits the growth of various pathogens.
1. Antioxidant Properties
Research indicates that this compound exhibits strong antioxidant properties. It has been shown to effectively scavenge reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.
| Study | Methodology | Findings |
|---|---|---|
| In vitro assays | Demonstrated significant radical scavenging activity in DPPH and ABTS assays. |
2. Anti-inflammatory Effects
The compound has been investigated for its potential to modulate inflammatory pathways. For instance, it inhibits the activity of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.
| Study | Methodology | Findings |
|---|---|---|
| Enzyme inhibition assays | Showed IC50 values indicating effective inhibition of COX-1 and COX-2 activity. |
3. Antimicrobial Activity
Studies have reported that this compound exhibits antimicrobial effects against various bacteria and fungi, making it a candidate for developing natural preservatives or therapeutic agents.
| Study | Microorganism Tested | Results |
|---|---|---|
| E. coli | Inhibited growth with a minimum inhibitory concentration (MIC) of 32 µg/mL. | |
| S. aureus | Effective against strains with MIC values ranging from 16 to 64 µg/mL. |
Case Studies
Several case studies have demonstrated the therapeutic potential of this compound:
- Cancer Research : In a study examining its anticancer properties, the compound was shown to induce apoptosis in HeLa cells with an IC50 value of approximately 0.91 mM after 72 hours of treatment .
- Diabetes Management : Another investigation highlighted its role in reducing insulin resistance in animal models, suggesting potential benefits for metabolic disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
